molecular formula C6H4ClNO4S B12315241 5-(Chlorosulfonyl)pyridine-2-carboxylic acid

5-(Chlorosulfonyl)pyridine-2-carboxylic acid

Cat. No.: B12315241
M. Wt: 221.62 g/mol
InChI Key: ISTDOHKDONBSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chlorosulfonyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridines. It is a white to off-white powder with the chemical formula C6H4ClNO4S. This compound is a sulfonamide derivative that contains a sulfonyl chloride group and a carboxylic acid group. It is used in various scientific fields and industries due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Chlorosulfonyl)pyridine-2-carboxylic acid can be achieved through various methods. The most common method involves the reaction of 2-chloronicotinic acid with chlorosulfonic acid in the presence of anhydrous aluminum chloride. This method yields this compound as a white powder with a yield of 73%. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

5-(Chlorosulfonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Chlorosulfonyl)pyridine-2-carboxylic acid has various applications in scientific research and industry:

    Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.

    Biology: The compound is used in the synthesis of bioactive molecules that can be used in biological studies.

    Medicine: It serves as a precursor for the synthesis of new drugs with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)pyridine-2-carboxylic acid involves the protonation of the substrate molecule. This protonation causes a conformational change in the molecule, making it more reactive and susceptible to further reactivity. The compound’s reactivity can be utilized to synthesize a variety of compounds, including pharmaceuticals and polymers.

Comparison with Similar Compounds

5-(Chlorosulfonyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    5-(Chlorosulfonyl)-2-pyridinecarboxylic acid methyl ester: This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.

    2-Chloronicotinic acid: This compound is a precursor in the synthesis of this compound and has similar reactivity.

The uniqueness of this compound lies in its combination of a sulfonyl chloride group and a carboxylic acid group, which provides it with distinct chemical properties and reactivity.

Properties

IUPAC Name

5-chlorosulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTDOHKDONBSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.